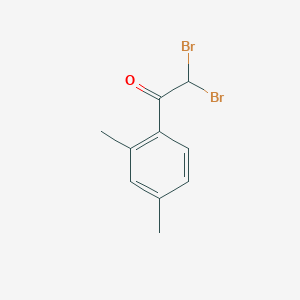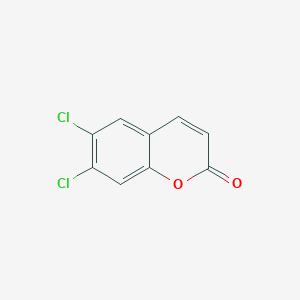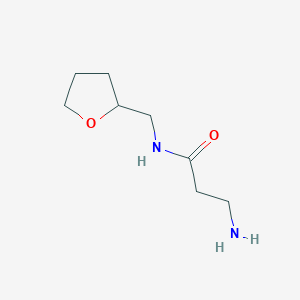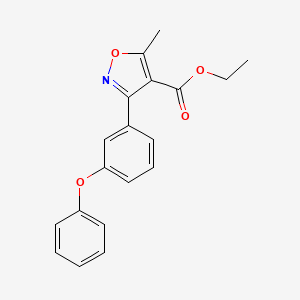![molecular formula C7H15NO2S B13696072 (S)-3-[(Ethylsulfonyl)methyl]pyrrolidine](/img/structure/B13696072.png)
(S)-3-[(Ethylsulfonyl)methyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-[(Ethylsulfonyl)methyl]pyrrolidine is a chiral pyrrolidine derivative. Pyrrolidine is a heterocyclic amine that serves as a building block in pharmaceutical and fine chemical manufacturing . The compound’s unique structure, featuring an ethylsulfonyl group, makes it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-[(Ethylsulfonyl)methyl]pyrrolidine typically involves the reaction of pyrrolidine with ethylsulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the sulfur atom of ethylsulfonyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microchannel reactors under controlled conditions can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-[(Ethylsulfonyl)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrrolidine derivatives .
Aplicaciones Científicas De Investigación
(S)-3-[(Ethylsulfonyl)methyl]pyrrolidine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of (S)-3-[(Ethylsulfonyl)methyl]pyrrolidine involves its interaction with specific molecular targets. The ethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s stability and specificity in biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler structure without the ethylsulfonyl group, used as a base in organic synthesis.
N-Methylpyrrolidine: A methylated derivative used as an intermediate in pharmaceutical synthesis.
Pyrrolidinium-based Ionic Liquid Crystals: Compounds with similar pyrrolidine rings but different functional groups, used in electrochemical applications
Uniqueness
(S)-3-[(Ethylsulfonyl)methyl]pyrrolidine stands out due to its chiral nature and the presence of the ethylsulfonyl group, which imparts unique reactivity and binding properties. This makes it particularly valuable in asymmetric synthesis and as a ligand in catalytic processes .
Propiedades
Fórmula molecular |
C7H15NO2S |
|---|---|
Peso molecular |
177.27 g/mol |
Nombre IUPAC |
3-(ethylsulfonylmethyl)pyrrolidine |
InChI |
InChI=1S/C7H15NO2S/c1-2-11(9,10)6-7-3-4-8-5-7/h7-8H,2-6H2,1H3 |
Clave InChI |
QXFKFIXMFKJBJX-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)CC1CCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-Fluoro-5-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13695993.png)






![3-[[1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-(5-methyl-2,4-dioxopyrimidin-1-yl)propan-2-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13696044.png)



![4-(4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-11-yl)pyridin-2-amine](/img/structure/B13696056.png)
![Methyl (S)-5-Boc-4-oxo-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13696057.png)

